

Enpatoran Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest

Compound Name: Enpatoran hydrochloride

Cat. No.: B8175992

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Enpatoran hydrochloride**'s receptor activity, supported by experimental data and detailed methodologies. Enpatoran (also known as M5049) is a potent and highly selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key mediators of the innate immune system.^{[1][2]} Understanding its cross-reactivity profile is crucial for assessing its therapeutic potential and off-target effects.

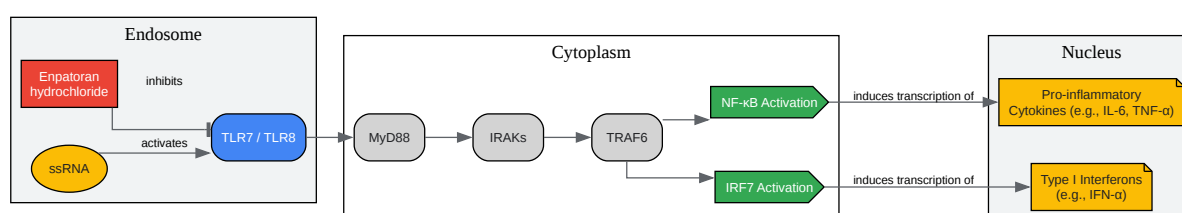
Summary of Receptor Activity

Enpatoran hydrochloride demonstrates high selectivity for TLR7 and TLR8, with significantly less or no activity against other tested receptors. The following table summarizes the available quantitative data on its inhibitory activity.

Receptor Target	IC50 (nM)	Assay System	Reference
Human TLR7	11.1	HEK293 cells	^[2]
Human TLR8	24.1	HEK293 cells	^[2]
Human TLR3	Inactive	HEK-Blue™ cells	^[1]
Human TLR4	Inactive	Not specified	^[2]
Human TLR9	Inactive	HEK-Blue™ cells	^[1]

Signaling Pathway of Enpatoran's Primary Targets

Enpatoran exerts its therapeutic effect by inhibiting the signaling pathways downstream of TLR7 and TLR8. These receptors, located in the endosomes of immune cells, recognize single-stranded RNA (ssRNA) from pathogens or endogenous sources. Upon activation, they trigger a signaling cascade that leads to the activation of transcription factors, primarily NF- κ B and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons. Enpatoran blocks this activation, thereby mitigating the inflammatory response.



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Figure 1: Simplified signaling pathway of TLR7/8 and the inhibitory action of **Enpatoran hydrochloride**.

Experimental Protocols

The selectivity of **Enpatoran hydrochloride** was primarily determined using cell-based reporter assays. The following is a representative protocol for assessing TLR activation.

HEK-Blue™ TLR Reporter Assay

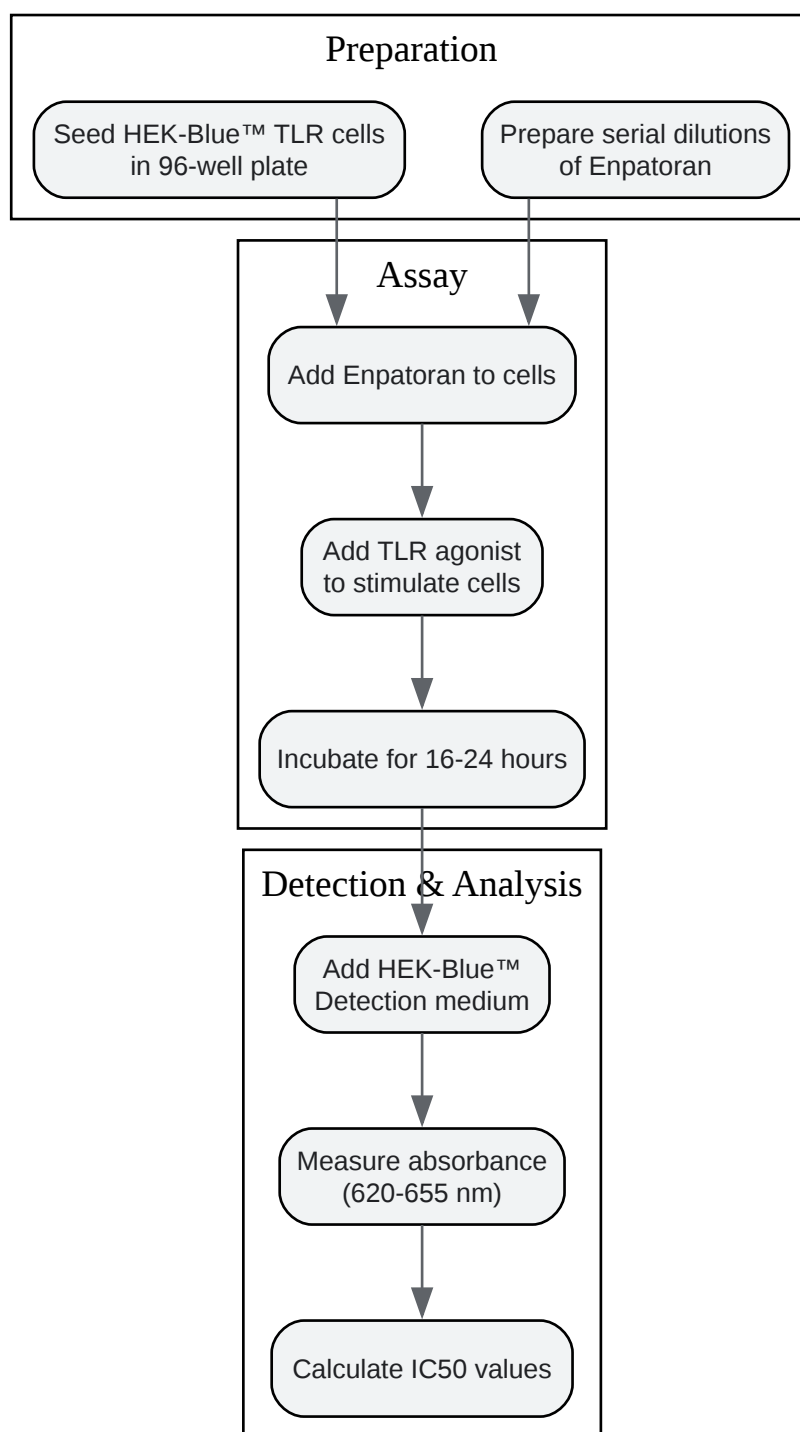
This assay utilizes Human Embryonic Kidney (HEK) 293 cells that are stably co-transfected with a specific human TLR gene (e.g., TLR3, TLR7, TLR8, TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of an NF- κ B-inducible promoter. Activation of the TLR pathway leads to the expression and secretion of SEAP, which can be quantified colorimetrically.

Materials:

- HEK-Blue™ hTLR cells (InvivoGen)
- Test compound (**Enpatoran hydrochloride**)
- TLR-specific agonist (e.g., R848 for TLR7/8, Poly(I:C) for TLR3, CpG-ODN for TLR9)
- HEK-Blue™ Detection medium (InvivoGen)
- 96-well plates
- Cell culture medium (DMEM supplemented with fetal bovine serum, penicillin-streptomycin)

Procedure:

- Cell Seeding: Plate HEK-Blue™ hTLR cells in a 96-well plate at a density of approximately 5×10^4 cells/well and incubate overnight.
- Compound Addition: Add varying concentrations of **Enpatoran hydrochloride** to the wells.
- Agonist Stimulation: After a pre-incubation period with the compound, add the respective TLR agonist to stimulate the cells.
- Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
- Detection: Add HEK-Blue™ Detection medium to the wells. This medium contains a substrate that turns purple/blue in the presence of SEAP.
- Quantification: Measure the absorbance at 620-655 nm using a spectrophotometer. The level of color change is proportional to the amount of SEAP secreted, which in turn reflects the level of NF-κB activation.
- Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the concentration of **Enpatoran hydrochloride**.



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Figure 2: Experimental workflow for the HEK-Blue™ TLR reporter assay.

Broader Selectivity Screening

While specific data on a broad panel of other receptors (e.g., kinases, GPCRs) is not extensively published in the primary literature, the high selectivity for TLR7/8 and lack of activity against other tested TLRs suggest a favorable cross-reactivity profile.[1][2] During drug development, compounds like Enpatoran are typically subjected to comprehensive safety pharmacology screening against a wide range of targets to identify potential off-target liabilities. The available clinical data from Phase I and II studies, which show a manageable safety profile, further support the selectivity of Enpatoran.[3][4]

Conclusion

Based on the available experimental data, **Enpatoran hydrochloride** is a highly selective dual inhibitor of TLR7 and TLR8. It demonstrates minimal to no cross-reactivity with other tested Toll-like receptors, indicating a specific mechanism of action. This high selectivity is a desirable characteristic for a therapeutic agent, as it may minimize the potential for off-target side effects. Further research and publication of broader selectivity panel data would provide an even more comprehensive understanding of its interaction with other cellular targets.

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